molecular formula C18H18O4 B1292271 3-Acetoxy-4'-isopropoxybenzophenone CAS No. 890099-84-0

3-Acetoxy-4'-isopropoxybenzophenone

Cat. No. B1292271
CAS RN: 890099-84-0
M. Wt: 298.3 g/mol
InChI Key: CEPSSVOKNOCGSN-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-isopropoxybenzophenone is a chemical compound with the molecular formula C18H18O4 . It has a molecular weight of 298.33 .


Molecular Structure Analysis

The molecular structure of 3-Acetoxy-4’-isopropoxybenzophenone contains 18 Hydrogen atoms, 18 Carbon atoms, and 4 Oxygen atoms . It also contains 23 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 ketone (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

Metabolism and Endocrine-Disrupting Activity
Research on benzophenone derivatives, including compounds structurally related to 3-Acetoxy-4'-isopropoxybenzophenone, has shown significant insights into their metabolism and potential endocrine-disrupting activities. A study examining benzophenone-3 (BP-3) metabolism by rat and human liver microsomes highlighted its conversion into various metabolites with estrogenic and anti-androgenic activities. This study provides a foundation for understanding how similar compounds might behave in biological systems, indicating the need for careful consideration of their use and potential environmental and health impacts (Watanabe et al., 2015).

Photochemical Processes
Another area of research has focused on the photochemical behavior of benzophenone derivatives. The study on 4-hydroxybenzophenone (4BPOH) in different solvents sheds light on its potential environmental behavior, including fluorescence quenching and photoactivity inhibition in water, which could be relevant for understanding the fate of 3-Acetoxy-4'-isopropoxybenzophenone in the environment. This research emphasizes the complexity of photochemical processes in environmental contexts and the potential implications for compounds used in commercial applications (Barsotti et al., 2015).

Synthesis and Structural Studies
On the synthetic chemistry front, research on the synthesis of compounds with similar structures, such as 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone, has provided valuable insights into the chemical properties and structural configurations of these compounds. Such studies contribute to the broader understanding of the chemical behavior and potential applications of 3-Acetoxy-4'-isopropoxybenzophenone in various fields, including materials science and pharmaceuticals (Haasbroek et al., 2003).

properties

IUPAC Name

[3-(4-propan-2-yloxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-12(2)21-16-9-7-14(8-10-16)18(20)15-5-4-6-17(11-15)22-13(3)19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPSSVOKNOCGSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641645
Record name 3-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-4'-isopropoxybenzophenone

CAS RN

890099-84-0
Record name Methanone, [3-(acetyloxy)phenyl][4-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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